molecular formula C24H18Cl3NO3 B2675937 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 3,4-dichlorobenzoate CAS No. 338962-94-0

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 3,4-dichlorobenzoate

Cat. No.: B2675937
CAS No.: 338962-94-0
M. Wt: 474.76
InChI Key: CEHTXRPGMGOWEF-WEMUOSSPSA-N
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Description

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a cyclopropyl group, a methoxyphenyl group, and a dichlorobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of 4-chlorophenyl with a suitable cyclopropylating agent under controlled conditions.

    Introduction of the methoxyphenyl group: The cyclopropyl intermediate is then reacted with 4-methoxyphenyl to form the desired intermediate.

    Formation of the final product: The intermediate is then reacted with 3,4-dichlorobenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dichlorobenzoate moieties, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 4-methylbenzoate
  • (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 2,4-difluorobenzoate

Uniqueness

(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features, such as the presence of both cyclopropyl and dichlorobenzoate moieties, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl3NO3/c1-30-18-9-4-15(5-10-18)23(20-13-19(20)14-2-7-17(25)8-3-14)28-31-24(29)16-6-11-21(26)22(27)12-16/h2-12,19-20H,13H2,1H3/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHTXRPGMGOWEF-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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